2,2'-Dimethoxy-1,1'-binaphthalene

Übersicht

Beschreibung

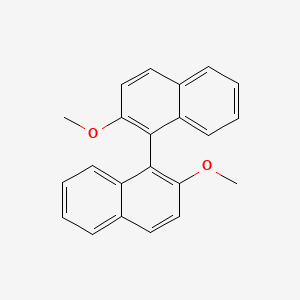

2,2’-Dimethoxy-1,1’-binaphthalene is an organic compound with the molecular formula C22H18O2. It is a derivative of binaphthalene, where two methoxy groups are attached at the 2 and 2’ positions of the naphthalene rings. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-Dimethoxy-1,1’-binaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,1’-bi-2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 2,2’-dimethoxy-1,1’-binaphthalene often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Dimethoxy-1,1’-binaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized binaphthalenes.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

2,2'-Dimethoxy-1,1'-binaphthyl serves as a chiral ligand in asymmetric catalysis. It assists researchers in creating specific enantiomers of compounds, crucial in pharmaceuticals .

Organic Electronics

This compound is used in developing organic light-emitting diodes (OLEDs). It enhances the efficiency and color purity of displays in consumer electronics .

Material Science

Incorporating 2,2'-Dimethoxy-1,1'-binaphthyl into polymer matrices improves mechanical properties and thermal stability, making it valuable in producing high-performance materials .

Biochemical Research

2,2'-Dimethoxy-1,1'-binaphthyl acts as a fluorescent probe in biochemical assays, allowing scientists to track molecular interactions and dynamics in real-time .

Drug Development

Its unique structure aids in designing novel drug candidates, particularly in targeting specific biological pathways, thus improving therapeutic efficacy .

Catalysis

2,2′-Dimethoxy-1,1′-binaphthalene is used in Ziegler–Natta-type catalytic systems for polymerization . For instance, it can be used in combination with TiCl4 to produce ultrahigh molecular weight polyethylenes .

Ligand Design

Disubstituted binaphthyl ligands, including dimethoxy derivatives, have been designed and synthesized for steric and electronic effects in catalysis . The spatial arrangement between diphenylphosphine and binaphthyl groups creates an effective chiral environment, making asymmetric catalytic reactions feasible .

Wirkmechanismus

The mechanism of action of 2,2’-dimethoxy-1,1’-binaphthalene in catalytic systems involves its role as a ligand that coordinates with metal centers, such as titanium in Ziegler-Natta catalysts. This coordination facilitates the polymerization of olefins by stabilizing the active catalytic species and enhancing the efficiency of the reaction . The methoxy groups at the 2 and 2’ positions play a crucial role in modulating the electronic properties of the ligand, thereby influencing the overall catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1’-Bi-2-naphthol: A precursor to 2,2’-dimethoxy-1,1’-binaphthalene, commonly used in asymmetric synthesis.

2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Another derivative with similar structural features but different functional groups.

2,2’-Dimethoxy-1,1’-binaphthyl: A closely related compound with slight variations in the substitution pattern

Uniqueness

2,2’-Dimethoxy-1,1’-binaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic systems and contribute to its versatility in various chemical reactions and applications .

Biologische Aktivität

2,2'-Dimethoxy-1,1'-binaphthalene (DMBN) is a chiral organic compound that has gained attention for its significant biological activities and applications in asymmetric synthesis and catalysis. The compound features two methoxy groups at the 2 and 2' positions of the binaphthalene structure, which enhances its solubility and modifies its electronic properties. This article explores the biological activity of DMNB, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : 270.34 g/mol

- Melting Point : 90-92 °C

- Solubility : Soluble in organic solvents like dichloromethane and ethanol.

The unique substitution pattern of DMNB contributes to its chirality and biological interactions. Its ability to undergo spontaneous resolution makes it particularly useful in asymmetric synthesis.

Biological Activity Overview

Research indicates that DMNB exhibits notable biological activities, particularly in the following areas:

- Anticancer Properties : Studies suggest that derivatives of DMNB may possess anti-cancer properties, potentially acting as inhibitors in specific enzymatic pathways involved in tumor growth.

- Chiral Ligand in Asymmetric Catalysis : DMNB serves as an effective chiral ligand in various catalytic processes, enhancing selectivity and efficiency in reactions such as asymmetric hydrogenation and cross-coupling reactions .

- Interaction with Biological Targets : DMNB has shown potential for interaction with various biomolecules, leading to novel therapeutic agents. Its structural features allow it to coordinate effectively with metal centers, which can influence its reactivity and biological effects .

Anticancer Activity

A study highlighted the potential of DMNB derivatives in inhibiting cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, one study suggested that DMNB could inhibit the activity of certain kinases involved in cancer progression.

Enzymatic Inhibition

DMNB has been investigated for its role as an inhibitor in enzymatic pathways. Research indicates that it can effectively block specific enzymes linked to metabolic processes in cancer cells, thereby reducing their viability .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Anticancer Effects | DMNB derivatives showed significant inhibition of breast cancer cell lines. | Suggests potential use in cancer therapy. |

| Study 2: Enzymatic Pathways | DMNB was found to inhibit key metabolic enzymes related to tumor growth. | Highlights its role as a therapeutic target. |

| Study 3: Asymmetric Catalysis | Demonstrated enhanced selectivity in catalytic reactions using DMNB as a ligand. | Validates its utility in synthetic chemistry applications. |

The biological activity of DMNB can be attributed to several mechanisms:

- Ligand Coordination : Its ability to coordinate with metal centers enhances reaction selectivity.

- Enzyme Interaction : The methoxy groups influence binding affinity to specific enzymes.

- Chirality : The chiral nature allows for unique interactions with biological systems, potentially leading to selective inhibition or activation of targets.

Eigenschaften

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.